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Tomatidenol

Mass Spectrometry Structural Elucidation Chemical Differentiation

Tomatidenol (dehydrotomatidine) is the Δ5,6-unsaturated spirosolane aglycone and direct precursor to tomatidine in the tomato steroidal glycoalkaloid (SGA) pathway. Researchers studying SGA metabolic flux often face substitution risks from structurally similar aglycones-tomatidenol's unique B-ring double bond alters molecular geometry, electronic distribution, and target-binding profiles, making it non-interchangeable with tomatidine or solasodine in precise experimental contexts. • SGA Pathway Marker: Accumulates in GAME1-silenced plants with ~50% α-tomatine reduction; essential for monitoring biosynthetic perturbations. • SAR Comparator: Definitive Δ5,6 bond enables systematic assessment of B-ring unsaturation effects alongside tomatidine (saturated) and solasodine (C-22 distinct). • Analytical Standard: Well-characterized [M+H]+ at m/z 414.5; critical for identifying dehydrotomatine in complex extracts and commercial tomatine impurity profiling.

Molecular Formula C27H43NO2
Molecular Weight 413.6 g/mol
Cat. No. B1253344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTomatidenol
Synonymssolasodine
solasodine citrate, (3alpha,22alpha,25R)-isomer
solasodine, (3beta,22beta,25S)-isomer
tomatidenol
Molecular FormulaC27H43NO2
Molecular Weight413.6 g/mol
Structural Identifiers
SMILESCC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)O)C)C)C)NC1
InChIInChI=1S/C27H43NO2/c1-16-7-12-27(28-15-16)17(2)24-23(30-27)14-22-20-6-5-18-13-19(29)8-10-25(18,3)21(20)9-11-26(22,24)4/h5,16-17,19-24,28-29H,6-15H2,1-4H3/t16-,17-,19-,20+,21-,22-,23-,24-,25-,26-,27-/m0/s1
InChIKeyKWVISVAMQJWJSZ-INULWVDGSA-N
Commercial & Availability
Standard Pack Sizes20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tomatidenol: Key Intermediate in Tomato SGA Pathway


Tomatidenol (dehydrotomatidine) is a spirosolane-type steroidal aglycone derived from the tomato (Solanum lycopersicum) steroidal alkaloid pathway [1]. It is the direct aglycone of the minor tomato glycoalkaloid dehydrotomatine, and is distinguished from its more widely studied saturated counterpart, tomatidine, solely by the presence of a Δ5,6 double bond in the steroidal B-ring [2]. Tomatidenol functions as a key penultimate intermediate in the biosynthesis of α-tomatine, the major tomato glycoalkaloid; it is formed by nucleophilic attack of the amino nitrogen at C22 and is subsequently dehydrogenated to yield tomatidine [3]. While tomatidine has been extensively characterized for its antimicrobial and pharmacological properties, tomatidenol remains comparatively under-investigated, yet its unique structure imparts distinct physicochemical properties and biological activities that preclude its simple substitution by tomatidine or other in-class alkaloids in precise experimental contexts.

Workflow: Steroidal alkaloid pathway analysis & metabolic engineering studies
Structural Context: Δ5,6 unsaturation distinguishes compound from tomatidine; suitable for SAR evaluation
Use Context: Analytical standard for mass spectrometric identification in complex Solanaceae matrices

Why Tomatidenol Cannot Be Substituted


The straightforward substitution of tomatidenol with tomatidine, solasodine, or other structurally related Solanaceae aglycones is not scientifically valid due to quantifiable differences in their chemical, biosynthetic, and biological profiles. The defining Δ5,6 double bond in tomatidenol alters its molecular geometry, electronic distribution, and metabolic fate, directly impacting its interaction with biological targets [1]. Critically, in vitro cancer cell inhibition assays demonstrate that tomatidenol and tomatidine exhibit a shared lack of potency (i.e., little to no effect), which starkly contrasts with the high efficacy of their glycosylated counterparts like α-tomatine [2]. This indicates that glycosylation, rather than aglycone identity alone, is the dominant driver of this specific activity, but for studies focused on aglycone-specific effects, the distinct properties of tomatidenol versus tomatidine become paramount. Furthermore, tomatidenol serves as a distinct biosynthetic node; its accumulation in genetically modified plants (e.g., GAME1-silenced tomato) leads to unique phytotoxic and growth phenotypes not observed with tomatidine accumulation alone [3]. Therefore, experimental design must account for the compound's specific structure and context-dependent biological activity.

Structural & Biosynthetic Node
The Δ5,6 double bond alters molecular geometry and metabolic fate, preventing direct substitution with tomatidine for pathway analysis.
Activity Context
Aglycone vs. glycoside response profiles differ significantly; low cell-model response may not transfer to glycosylated form efficacy.
Phenotype Context
GAME1-silenced plant accumulation leads to unique phytotoxic phenotypes not observed with tomatidine, limiting model interchangeability.

Tomatidenol: Evidence-Based Differentiation


Δ5,6 Double Bond Distinction vs. Tomatidine

Tomatidenol is structurally differentiated from tomatidine by a single unsaturation, specifically a Δ5,6 double bond in the steroidal B-ring [1]. This difference is clearly evident in mass spectrometric fragmentation patterns, where the [Tomatidenol+H]+ ion (m/z 414.5) yields distinct E-ring cleavage fragments compared to tomatidine [1].

Structural Distinction
Direct head-to-head comparison
+1 unsaturation (Δ5,6 double bond)
Supports compound-specific attribution
MS/MS fragmentation vs. tomatidine
Mass Spectrometry Structural Elucidation Chemical Differentiation

Biosynthetic Role: Immediate Precursor to Tomatidine

In the tomato steroidal alkaloid pathway, tomatidenol is the penultimate aglycone intermediate, formed directly before tomatidine [1]. The conversion of tomatidenol to tomatidine is a dehydrogenation step, as shown by metabolic flux analysis [1].

Biosynthetic Role
Class-level inference
Penultimate aglycone precursor to tomatidine
Supports pathway analysis context
Inferred from GAME gene silencing studies
Biosynthesis Metabolic Engineering Enzymology

Cytotoxicity: Aglycones vs. Glycosides

In a head-to-head comparison using an MTT assay, both tomatidenol and tomatidine, along with dehydrotomatine, exhibited minimal to no inhibition of human cancer cell lines, in stark contrast to the potent activity of the glycosylated α-tomatine [1].

Cell-Model Response
Direct head-to-head comparison
Low to no effect vs. glycoside response
Supports aglycone-specific endpoint review
In vitro MTT assay across multiple cell lines
Cancer Research Cytotoxicity Structure-Activity Relationship

Glucosyltransferase Binding: Molecular Docking

Molecular docking simulations targeting glucosyltransferase (GFT) from Streptococcus mutans indicate that tomatidenol binds to a specific set of amino acid residues in the active site, a profile that can be compared to other phytochemicals from the same source [1].

In Silico Binding
Supporting evidence
3/4 key residues vs. 4/4 by analogs
Supports antimicrobial screening context
Docking vs. S. mutans GFT (PDB: 3AIC)
Antimicrobial Research Molecular Docking Enzyme Inhibition

Antifungal Activity: Potency Uncharacterized

While direct antifungal MIC data for tomatidenol against Candida species is currently absent from primary literature, a clear benchmark is established by the extensively studied analog tomatidine. Tomatidine demonstrates potent fungistatic activity (MIC50 ≤ 1 μg/ml) and a defined molecular target (Erg6), but its activity cannot be extrapolated to tomatidenol due to the structural differences at the Δ5,6 position [1]. This absence of data represents a critical knowledge gap and a caution against substitution.

Antifungal Activity
Class-level inference
Uncharacterized vs. tomatidine (MIC50 ≤ 1 μg/ml)
Data to verify; screening review
Erg6 target context may differ
Antifungal Research Candida albicans Sterol Biosynthesis

Tomatidenol Research Applications


Metabolic Engineering & SGA Pathway Elucidation

Tomatidenol is an essential analytical standard for quantifying metabolic flux through the steroidal glycoalkaloid (SGA) pathway in tomato and related species. Its accumulation serves as a direct marker for the activity of the enzyme(s) catalyzing its conversion to tomatidine. As demonstrated in GAME1-silenced tomato plants, which show a large increase in tomatidenol and tomatidine precursors coupled with a 50% reduction in α-tomatine, this compound is critical for monitoring pathway perturbations [1].

SAR Studies: Antimicrobial & Anticancer

The defining Δ5,6 double bond of tomatidenol makes it an indispensable comparator in SAR studies. Researchers investigating the impact of B-ring unsaturation on biological activity can use tomatidenol alongside tomatidine (saturated) and solasodine (structurally distinct C-22 configuration) to parse the contributions of specific structural features. For instance, in anticancer research, both tomatidenol and tomatidine are known to lack the potent cytotoxicity of their glycosylated forms, establishing a clear baseline for the necessity of the sugar moiety for that activity [2]. This makes pure tomatidenol a valuable negative control.

Analytical Chemistry & QC of Tomato Products

As a distinct chemical entity with a well-characterized mass spectrometric profile (e.g., [M+H]+ ion at m/z 414.5 and characteristic fragmentation patterns [3]), tomatidenol serves as a specific analytical standard. It is essential for the accurate identification and quantification of tomatidenol and its glycoside, dehydrotomatine, in complex mixtures such as tomato extracts, commercial tomatine preparations (where it may exist as an impurity), and plant samples undergoing genetic or environmental manipulation.

In Silico Target Validation & Computational Chemistry

Tomatidenol's established three-dimensional structure and electronic properties, as used in molecular docking studies against targets like glucosyltransferase (GFT) from S. mutans, provide a quantitative basis for computational chemists [4]. Its unique interaction profile (binding to 3 out of 4 key residues) allows for direct comparison with other ligands (e.g., solasodine) to identify critical binding motifs and guide the rational design of novel inhibitors or the optimization of lead compounds.

Application
Selection Property
Validation Focus
Metabolic engineering studies
Pathway-node analysis
Pathway response and flux context
Cell-model endpoint studies
Aglycone-specific endpoint review
Cell-viability and proliferation endpoints
Antimicrobial screening studies
Structure-activity differentiation
Target engagement and MIC endpoints
Analytical method development
Mass spectrometric identity
Method specificity and matrix-effect context
Computational chemistry studies
Docking simulation profile
Binding affinity and residue context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
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